2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to certain receptors or enzymes, altering their activity and leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine: shares similarities with other compounds that have a trifluoromethyl group and a piperidine ring.
This compound: is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a piperidine ring, and a furan ring
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-12-9-15(13(2)27-12)18(25)24-8-4-5-14(10-24)11-26-17-16(19(20,21)22)6-3-7-23-17/h3,6-7,9,14H,4-5,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFPIHSYGZHFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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